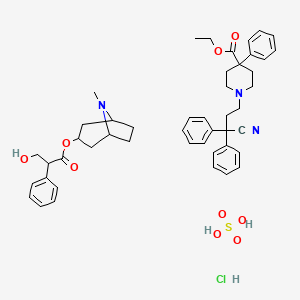

Lonox

Description

Properties

CAS No. |

55840-97-6 |

|---|---|

Molecular Formula |

C47H58ClN3O9S |

Molecular Weight |

876.5 g/mol |

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrochloride |

InChI |

InChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4) |

InChI Key |

HKIGPMUNBXIAHY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |

Synonyms |

atropine sulfate - diphenoxylate hydrochloride atropine sulfate-diphenoxylate hydrochloride drug combination Lomotil Reasec |

Origin of Product |

United States |

Foundational & Exploratory

Lornoxicam's Core Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its potent analgesic and anti-inflammatory effects through a multi-faceted mechanism of action.[1] Primarily, it acts as a balanced and potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Beyond its primary mode of action, Lornoxicam modulates other critical inflammatory pathways, including the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), inhibition of inducible nitric oxide synthase (iNOS), and interference with leukocyte migration. Emerging evidence also suggests an influence on the nuclear factor-kappa B (NF-κB) signaling cascade and Toll-like receptor (TLR) expression. This guide provides a comprehensive technical overview of Lornoxicam's engagement with these inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism: Inhibition of Cyclooxygenase (COX) Isoenzymes

The principal mechanism of action for Lornoxicam, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal in the inflammatory cascade.[2] Lornoxicam is distinguished by its potent and balanced inhibition of both COX-1 and COX-2 isoforms.[3]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of pro-inflammatory prostaglandins (PGE2, PGD2), as well as thromboxane A2 (TXA2) and prostacyclin (PGI2), which have diverse physiological and pathological roles.

Quantitative Analysis of COX Inhibition

Lornoxicam has demonstrated potent inhibitory activity against both COX-1 and COX-2 in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are a standard measure of an inhibitor's potency.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference(s) |

| Lornoxicam | 0.005 | 0.008 | 1.6 | [4] |

| Diclofenac | 0.11 | 0.04 | 0.36 | [4] |

| Ibuprofen | 2.4 | 1.8 | 0.75 | [4] |

| Naproxen | 0.61 | 1.2 | 1.97 | [4] |

| Piroxicam | 3.1 | 0.14 | 0.05 | [4] |

| Meloxicam | 2.1 | 0.13 | 0.06 | [4] |

| Celecoxib | 15 | 0.04 | 0.0027 | [5] |

Modulation of Other Key Inflammatory Pathways

Beyond COX inhibition, Lornoxicam's anti-inflammatory profile is broadened by its effects on other signaling molecules and pathways.

Inhibition of Pro-inflammatory Cytokine Production

Lornoxicam has been shown to significantly inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). In lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells, Lornoxicam demonstrated a dose-dependent inhibition of IL-6 formation. However, its effect on other cytokines such as TNF-α and IL-1β was found to be less pronounced.

| Parameter | Value | Cell Line |

| Lornoxicam IC50 for IL-6 inhibition | 54 µM | THP-1 |

Attenuation of Nitric Oxide Synthesis

Lornoxicam also dose-dependently inhibits the formation of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

| Parameter | Value | Cell Line |

| Lornoxicam IC50 for NO inhibition | 65 µM | RAW 264.7 |

Downregulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and iNOS. Lornoxicam has been observed to suppress the activation of NF-κB. This inhibitory effect is likely a key contributor to its broader anti-inflammatory actions beyond direct COX inhibition.

Inhibition of Leukocyte Migration

The recruitment of leukocytes to the site of inflammation is a hallmark of the inflammatory response. Lornoxicam has been demonstrated to inhibit the migration of human polymorphonuclear cells (neutrophils) in vitro, suggesting another avenue for its anti-inflammatory efficacy.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant model for assessing the inhibitory activity of NSAIDs on COX isoenzymes in the presence of blood cells and plasma proteins.

Objective: To determine the IC50 values of Lornoxicam for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Heparinized and non-heparinized collection tubes.

-

Lornoxicam and other NSAIDs of interest.

-

Lipopolysaccharide (LPS) from E. coli.

-

Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) ELISA kits.

-

Incubator, centrifuge.

Procedure for COX-1 Inhibition (TXB2 production):

-

Aliquots of fresh, non-heparinized whole blood are incubated with various concentrations of Lornoxicam or vehicle control at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation.

-

The reaction is stopped by placing the samples on ice.

-

Serum is separated by centrifugation.

-

The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA.

-

IC50 values are calculated from the concentration-response curves.

Procedure for COX-2 Inhibition (PGE2 production):

-

Aliquots of heparinized whole blood are pre-incubated with aspirin to selectively and irreversibly inhibit platelet COX-1.

-

The blood is then incubated with LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

-

Various concentrations of Lornoxicam or vehicle control are added, and the samples are incubated at 37°C for 24 hours.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2, a major product of COX-2 in this system, is measured by ELISA.

-

IC50 values are calculated from the concentration-response curves.

Measurement of IL-6 Production in THP-1 Cells

Objective: To quantify the inhibitory effect of Lornoxicam on IL-6 production in a human monocytic cell line.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS).

-

Lornoxicam.

-

Lipopolysaccharide (LPS).

-

Human IL-6 ELISA kit.

-

Cell culture incubator, microplate reader.

Procedure:

-

THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cells are seeded in 24-well plates and pre-treated with various concentrations of Lornoxicam or vehicle for 1 hour.

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production and incubated for 24 hours.

-

The cell culture supernatant is collected.

-

The concentration of IL-6 in the supernatant is determined using a specific ELISA kit according to the manufacturer's instructions.

-

The IC50 value for IL-6 inhibition is calculated.

Conclusion

Lornoxicam's mechanism of action in inflammatory pathways is comprehensive, extending beyond its primary role as a potent and balanced COX-1/COX-2 inhibitor. Its ability to modulate the production of key inflammatory mediators like IL-6 and nitric oxide, and to interfere with the central NF-κB signaling pathway, underscores its robust anti-inflammatory and analgesic properties. This multi-pronged approach to attenuating the inflammatory response provides a strong rationale for its clinical efficacy in a range of painful and inflammatory conditions. Further research into its interactions with other signaling cascades, such as the p38 MAPK pathway, will continue to refine our understanding of this effective NSAID.

References

- 1. cphi-online.com [cphi-online.com]

- 2. WO2013064714A1 - Drugs for inhibiting p38 and uses thereof - Google Patents [patents.google.com]

- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajmc.com [ajmc.com]

The Discovery and Synthesis of Lornoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has a well-established role in the management of pain and inflammation. This technical guide provides an in-depth overview of the discovery and synthesis of lornoxicam, tailored for researchers, scientists, and drug development professionals. The document details the primary synthetic routes, including comprehensive experimental protocols, and presents key quantitative data in structured tables. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram and outlines the analytical methods for characterization and purity assessment.

Introduction

Lornoxicam (chlortenoxicam) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class, recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1] It is clinically used for the treatment of pain associated with inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[2] Lornoxicam's mechanism of action is primarily attributed to its balanced inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition curtails the production of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4] Unlike some other NSAIDs, lornoxicam's inhibition of cyclooxygenase does not lead to a significant increase in leukotriene formation, which may minimize the risk of certain adverse events.[4]

This guide delves into the seminal aspects of lornoxicam's chemistry, from its initial discovery to the intricacies of its chemical synthesis and characterization.

Discovery and Development

The development of lornoxicam emerged from the broader exploration of oxicam derivatives as potent anti-inflammatory agents. The core structure, a thienothiazine derivative, was strategically modified to enhance its pharmacological profile. The introduction of a chlorine atom on the thiophene ring distinguishes lornoxicam from its predecessor, tenoxicam, contributing to its distinct potency. The formal condensation of 6-chloro-4-hydroxy-2-methylthieno[2,3-e][4][5]thiazine-3-carboxylic acid 1,1-dioxide with 2-aminopyridine yields the final lornoxicam molecule.[1]

Synthesis of Lornoxicam

The most established synthetic route to lornoxicam commences with 2,5-dichlorothiophene. This multi-step synthesis involves several key transformations, including chlorosulfonylation, amidation, carboxylation, esterification, cyclization, and a final amidation step. The overall workflow of this synthesis is depicted in the diagram below.

Synthetic workflow for Lornoxicam.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of lornoxicam.

Step 1: Chlorosulfonylation of 2,5-Dichlorothiophene

-

Reactants: 2,5-Dichlorothiophene, Chlorosulfonic acid, Thionyl chloride.

-

Procedure: 2,5-Dichlorothiophene is reacted with a mixture of chlorosulfonic acid and thionyl chloride. The reaction mixture is stirred at a controlled temperature to yield 2,5-dichlorothiophene-3-sulfonyl chloride.

-

Purification: The product is isolated by quenching the reaction mixture with ice, followed by extraction and distillation under reduced pressure.

Step 2: Amination

-

Reactants: 2,5-Dichlorothiophene-3-sulfonyl chloride, Methylamine.

-

Procedure: The sulfonyl chloride from the previous step is dissolved in a suitable solvent (e.g., chloroform) and treated with methylamine. The reaction is typically carried out at a low temperature to control exothermicity.

-

Purification: The resulting N-methyl-2,5-dichlorothiophene-3-sulfonamide is purified by washing the organic layer, drying, and removing the solvent.

Step 3: Carboxylation

-

Reactants: N-Methyl-2,5-dichlorothiophene-3-sulfonamide, Butyllithium, Carbon dioxide.

-

Procedure: The sulfonamide is dissolved in an ethereal solvent and treated with butyllithium at a low temperature (e.g., -78 °C) to generate a lithiated intermediate. This is then quenched with solid carbon dioxide (dry ice).

-

Purification: Acidification of the reaction mixture precipitates the carboxylic acid, which is then filtered and dried.

Step 4: Esterification

-

Reactants: 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid, Methanol, Phosphorus pentachloride (or another suitable esterification agent).

-

Procedure: The carboxylic acid is refluxed with methanol in the presence of an acid catalyst or converted to the acid chloride followed by reaction with methanol to yield the methyl ester.

-

Purification: The product, methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, is isolated by extraction and purified by crystallization or chromatography.

Step 5: N-Alkylation

-

Reactants: Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, Methyl iodoacetate, Sodium hydride.

-

Procedure: The methyl ester is treated with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF) to deprotonate the sulfonamide nitrogen, followed by the addition of methyl iodoacetate.

-

Purification: The product is isolated by aqueous workup and extraction, followed by purification.

Step 6: Cyclization

-

Reactants: Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate, Sodium methoxide.

-

Procedure: The diester from the previous step undergoes an intramolecular Dieckmann condensation in the presence of a base like sodium methoxide in methanol. The reaction is typically heated to reflux.

-

Purification: The cyclized product, methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide, is precipitated by acidification and collected by filtration.

Step 7: Amidation with 2-Aminopyridine

-

Reactants: Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide, 2-Aminopyridine.

-

Procedure: The methyl ester is reacted with 2-aminopyridine in a high-boiling solvent such as xylene at reflux temperature.[6] The reaction can be catalyzed by an acid like p-toluenesulfonic acid to improve the reaction rate and yield.[6]

-

Purification: Lornoxicam precipitates from the reaction mixture upon cooling and can be further purified by recrystallization from a suitable solvent mixture, such as dioxane-xylene.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of lornoxicam.

Table 1: Synthesis Yields and Purity

| Step | Product | Typical Yield (%) | Purity (%) | Reference |

| 1-7 | Lornoxicam (Overall Yield) | ~12.3 | >99 | [4] |

| 7 | Lornoxicam (Final Step) | 80-95 | >98 | [6][7] |

Table 2: Physicochemical Properties of Lornoxicam

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClN₃O₄S₂ | [1] |

| Molecular Weight | 371.82 g/mol | [1] |

| Melting Point | 225-230 °C (decomposes) | - |

| Log P (octanol/water) | 2.13 | [8] |

| Solubility in Water | Practically insoluble | [8] |

Table 3: In Vitro COX Inhibition

| Enzyme | IC₅₀ (μM) | Reference |

| COX-1 | 0.6 | - |

| COX-2 | 1.1 | - |

Mechanism of Action

Lornoxicam exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins and thromboxanes from arachidonic acid.[4] The signaling pathway is illustrated below.

Lornoxicam's inhibition of the COX pathway.

Characterization and Quality Control

The identity and purity of synthesized lornoxicam must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for determining the purity of lornoxicam and for quantitative analysis in pharmaceutical formulations.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) in a 60:40 v/v ratio.[6]

-

Flow Rate: 1.2 mL/min.[6]

-

Detection: UV detection at 390 nm.[6]

-

Retention Time: Approximately 5.26 minutes under the specified conditions.[6]

Spectroscopic and Thermal Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the lornoxicam molecule. Key peaks include those for N-H, C=O (amide), and S=O (sulfone) stretching vibrations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of lornoxicam by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

X-ray Powder Diffraction (XRPD): Essential for identifying the crystalline form (polymorph) of lornoxicam.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the compound, which can also help in identifying different polymorphic forms.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of lornoxicam. The detailed experimental protocols, quantitative data, and mechanistic insights are intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug development, and pharmaceutical sciences. The synthetic pathways and analytical methods described herein offer a solid foundation for the production and quality control of this important anti-inflammatory agent.

References

- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

Lornoxicam: A Technical Guide to its Therapeutic Class and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by its strong analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of Lornoxicam's therapeutic classification, its primary mechanism of action involving the balanced inhibition of cyclooxygenase (COX) enzymes, and its pharmacokinetic profile. Detailed experimental protocols for assessing its inhibitory activity are provided, alongside a comprehensive summary of its clinical efficacy and safety data in various pain models. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and study of anti-inflammatory therapeutics.

Therapeutic Classification

Lornoxicam is classified as a non-steroidal anti-inflammatory drug (NSAID). Within the Anatomical Therapeutic Chemical (ATC) classification system, it is assigned the code M01AC05 , placing it in the oxicam class of anti-inflammatory and antirheumatic products. Its primary therapeutic indications include the management of acute mild to moderate pain, as well as the symptomatic treatment of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

Mechanism of Action: A Balanced Approach to COX Inhibition

The principal mechanism of action of Lornoxicam is the potent and balanced inhibition of the two main isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]

By inhibiting both COX-1 and COX-2, Lornoxicam effectively reduces the synthesis of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[2] Unlike some other NSAIDs that show a preference for one COX isoform over the other, Lornoxicam's balanced inhibition is a key feature of its pharmacological profile.

Signaling Pathway of Lornoxicam's Action

The following diagram illustrates the arachidonic acid cascade and the point of intervention for Lornoxicam.

Quantitative Data

Pharmacokinetic Profile

Lornoxicam is rapidly and almost completely absorbed after oral administration.[3] Key pharmacokinetic parameters in healthy volunteers are summarized in the table below.

| Parameter | Value | Reference |

| Cmax (single 8 mg oral dose) | 280 ng/mL | [3] |

| Tmax (single 8 mg oral dose) | 2.5 hours | [3] |

| AUC (0-inf) (single 8 mg oral dose) | Varies by formulation | [2] |

| Plasma Protein Binding | 99% | [3] |

| Elimination Half-life | 3-5 hours | [3] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9, to its inactive 5'-hydroxy metabolite. | [3] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Lornoxicam in various pain conditions.

| Study | Treatment Arms | Primary Endpoint | Results | Reference |

| Goregaonkar et al. (2009) | Lornoxicam 8 mg BID vs. Diclofenac 50 mg TID | Change in VAS pain score from baseline at 4 weeks | Lornoxicam: -83.1%Diclofenac: -79.3% | [3] |

| Anonymous (2014) | Lornoxicam 4-8 mg BID vs. Diclofenac 50-100 mg TID | Reduction in VAS pain score at 4 weeks | Lornoxicam: 22.51% reductionDiclofenac: 19.16% reduction (p<0.05) | [1][4] |

| Study | Treatment Arms | Primary Endpoint | Results | Reference |

| Lustenberger et al. (2011) | Lornoxicam 8 mg vs. Ibuprofen 400 mg (third molar surgery) | Postoperative analgesic consumption and pain scores (VAS) | No statistically significant difference in efficacy between Lornoxicam and Ibuprofen. | [5][6][7][8] |

| Analysis of multiple studies | Lornoxicam vs. comparators | Pain relief | Intravenous Lornoxicam (8mg) has been shown to be as effective as morphine (20mg), pethidine (50mg), and tramadol (50mg). | [3] |

Safety and Tolerability

Lornoxicam is generally well-tolerated. The most common adverse events are gastrointestinal in nature, which is a class effect of NSAIDs.

| Study Type | Comparison | Key Finding | Reference |

| Meta-analysis | Lornoxicam vs. other NSAIDs | Risk of gastrointestinal adverse events was comparable. | [9][10][11] |

| Meta-analysis | Lornoxicam vs. all active comparators (including opioids) | Significantly lower risk of gastrointestinal adverse events with Lornoxicam. | [9][10][11] |

| Clinical Trial | Lornoxicam 8 mg BID vs. Diclofenac 50 mg TID (Osteoarthritis) | Incidence of mild to moderate GI events was not significantly different (14.6% vs. 18.4%). | [3][12][13] |

| Clinical Trial | Lornoxicam 8 mg b.d. vs. Naproxen 500 mg b.d. (Healthy volunteers) | Lornoxicam caused significantly less mucosal injury in the stomach and duodenum. | [14] |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol describes a common method to determine the inhibitory activity of Lornoxicam on COX-1 and COX-2 in a physiologically relevant ex vivo model.[15]

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing heparin.

-

COX-1 Inhibition Assay:

-

Dispense 1 mL aliquots of blood into tubes.

-

Add Lornoxicam at a range of concentrations.

-

Incubate at 37°C for 1 hour to allow blood to clot. This induces platelet activation and subsequent thromboxane A2 (TXA2) production via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), using a specific enzyme immunoassay (EIA).

-

-

COX-2 Inhibition Assay:

-

Dispense 1 mL aliquots of heparinized blood into tubes.

-

Add Lornoxicam at a range of concentrations.

-

Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store at -20°C until analysis.

-

Measure the concentration of prostaglandin E2 (PGE2) using a specific EIA.

-

-

Data Analysis:

-

Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production against the concentration of Lornoxicam.

-

Calculate the IC50 value (the concentration of drug that causes 50% inhibition) for each COX isoform.

-

Prostaglandin E2 Quantification (Enzyme Immunoassay)

This protocol outlines the general steps for quantifying PGE2 in plasma or cell culture supernatants using a competitive enzyme immunoassay (EIA).

-

Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for PGE2.

-

Competitive Inhibition:

-

Standards or samples containing unknown amounts of PGE2 are added to the wells.

-

A fixed amount of biotin-labeled PGE2 is also added to each well.

-

During incubation, the unlabeled PGE2 in the standards or samples competes with the biotin-labeled PGE2 for binding to the pre-coated antibody.

-

-

Washing: The plate is washed to remove any unbound reagents.

-

Enzyme Conjugate Addition: An avidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated. The avidin binds to the biotin on the captured labeled PGE2.

-

Substrate Reaction: After another wash step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP catalyzes a color change from blue to yellow. The intensity of the color is inversely proportional to the amount of PGE2 in the original sample.

-

Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: The concentration of PGE2 in the samples is determined by comparing their optical density to a standard curve generated from the known concentrations of the PGE2 standards.

Conclusion

Lornoxicam is a well-established NSAID of the oxicam class with a potent and balanced inhibitory effect on both COX-1 and COX-2 enzymes. Its favorable pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, contributes to its clinical utility in the management of acute and chronic pain and inflammation. Clinical data demonstrate an efficacy comparable or superior to other commonly used NSAIDs, with a generally acceptable safety profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Lornoxicam and other novel anti-inflammatory compounds. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals in the field of pain and inflammation.

References

- 1. rroij.com [rroij.com]

- 2. Comparative bioavailability of lornoxicam as single doses of quick-release tablet, standard tablet and intramuscular injection: a randomized, open-label, crossover phase I study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative assessment of the effectiveness and tolerability of lornoxicam 8 mg BID and diclofenac 50 mg TID in adult indian patients with osteoarthritis of the hip or knee: A 4-week, double-blind, randomized, comparative, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Efficacy of ibuprofen versus lornoxicam after third molar surgery: a randomized, double-blind, crossover pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Efficacy of ibuprofen versus lornoxicam after third molar surgery: a randomized, double-blind, crossover pilot study | Semantic Scholar [semanticscholar.org]

- 9. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Gastrointestinal tolerability of lornoxicam compared to that of naproxen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Lornoxicam's Role in Cyclooxygenase (COX) Inhibition: A Technical Guide

Introduction

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its strong analgesic and anti-inflammatory properties.[1] Its therapeutic effects are primarily attributed to its robust inhibition of prostaglandin biosynthesis.[2] The core mechanism of action for lornoxicam, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] This guide provides a detailed examination of lornoxicam's interaction with the COX enzymes, supported by quantitative data, experimental methodologies, and pathway visualizations. Lornoxicam is characterized as a balanced inhibitor, affecting both COX isoforms.[1][3]

Core Mechanism: Inhibition of the Arachidonic Acid Cascade

The primary mechanism of lornoxicam involves the potent inhibition of both COX-1 and COX-2 enzymes.[4][5] These enzymes are critical for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins (PGs) and thromboxanes (TXs).[4]

-

COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa, kidneys, and platelets. It is responsible for producing prostaglandins that regulate physiological functions like protecting the stomach lining and maintaining renal blood flow.[3]

-

COX-2: This isoform is typically undetectable in most cells under normal conditions but is significantly upregulated by inflammatory stimuli.[3][6] Its induction leads to the production of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[3]

By inhibiting both COX enzymes, lornoxicam effectively reduces the synthesis of prostaglandins, thereby mitigating inflammation and pain.[3][4] An important characteristic of lornoxicam is that its inhibition of cyclooxygenase does not cause a subsequent shunting of arachidonic acid to the 5-lipoxygenase pathway, which would increase the formation of leukotrienes.[4][5] This helps minimize the risk of certain adverse events associated with other NSAIDs.[4][5]

Quantitative Data on COX Inhibition

Lornoxicam is distinguished as one of the most potent balanced COX-1/COX-2 inhibitors among the NSAIDs tested in various in vitro systems.[7] Its inhibitory activity is characterized by low IC50 values, indicating high potency.

Table 1: IC50 Values for Lornoxicam against COX-1 and COX-2

| Assay System | Target | IC50 Value (µM) | COX-1/COX-2 Ratio | Reference |

| Intact Human Cells (Whole Blood Assay) | COX-1 | 0.005 | 0.625 | Berg et al., 1999[7] |

| COX-2 | 0.008 | |||

| Human Erythroleukemia (HEL) Cells | COX-1 | 0.003 | 0.375 | Berg et al., 1999[8] |

| LPS-Stimulated Human Mono Mac 6 Cells | COX-2 | 0.008 |

IC50 (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. The COX-1/COX-2 ratio provides an indication of selectivity. A ratio close to 1 suggests balanced inhibition.

References

- 1. crpsonline.com [crpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Lornoxicam's Binding Affinity to Cyclooxygenase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), to the cyclooxygenase (COX) isoforms, COX-1 and COX-2. This document outlines the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways and workflows.

Introduction to Lornoxicam and Cyclooxygenase

Lornoxicam is a non-selective NSAID from the oxicam class, exhibiting potent analgesic and anti-inflammatory properties. Its mechanism of action is primarily through the inhibition of the cyclooxygenase (COX) enzymes.

The COX enzymes, officially known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for homeostatic functions such as protecting the gastrointestinal lining and maintaining kidney function and platelet aggregation.[3][4][5]

-

COX-2: An inducible enzyme, primarily found at sites of inflammation.[4][5] Its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][4]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2][5] Therefore, the relative binding affinity and inhibitory potency of an NSAID for these two isoforms is a critical determinant of its efficacy and safety profile.

Quantitative Binding Affinity of Lornoxicam

Lornoxicam is distinguished as a potent and balanced inhibitor of both human COX-1 and COX-2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

The data presented below was derived from in vitro studies using intact human cells.

| Enzyme Isoform | Lornoxicam IC50 (µM) | Reference |

| COX-1 | 0.005 | |

| COX-2 | 0.008 |

Selectivity Ratio: The COX-2/COX-1 selectivity ratio for Lornoxicam, based on these IC50 values, is 1.6 . A ratio close to 1 indicates a balanced or non-selective inhibitor. This equipotent inhibition of both COX isoforms is a defining characteristic of Lornoxicam.

Experimental Protocols for Determining COX Inhibition

The determination of IC50 values for COX inhibitors is typically performed using in vitro enzyme inhibition assays. The following is a representative protocol based on common methodologies, such as the whole blood assay, which preserves the natural cellular environment of the enzymes.

Principle

This assay measures the production of specific prostanoids as markers for COX-1 and COX-2 activity.

-

COX-1 activity is assessed by measuring Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2, produced by platelets during blood clotting.

-

COX-2 activity is assessed by measuring Prostaglandin E2 (PGE2) produced by monocytes/macrophages after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Materials and Reagents

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

Lornoxicam (or other test NSAID) stock solution and serial dilutions

-

Lipopolysaccharide (LPS) from E. coli

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2

-

Incubator, centrifuge, microplate reader

-

Standard laboratory glassware and consumables

Assay Procedure

3.3.1 COX-1 Inhibition Assay (Whole Blood)

-

Preparation: Aliquot 1 mL samples of fresh heparinized human whole blood into sterile tubes.

-

Inhibitor Addition: Add various concentrations of Lornoxicam (or vehicle control) to the blood samples.

-

Incubation: Incubate the samples for a specified period (e.g., 60 minutes) at 37°C to allow for drug-enzyme interaction.

-

Clotting Induction: Allow the blood to clot by incubating for 60 minutes at 37°C. This activates platelets and stimulates COX-1-mediated TXB2 production.

-

Sample Collection: Centrifuge the samples to separate the serum.

-

Quantification: Measure the concentration of TXB2 in the serum using a specific ELISA kit according to the manufacturer's instructions.

3.3.2 COX-2 Inhibition Assay (Whole Blood)

-

Preparation: Aliquot 1 mL samples of fresh heparinized human whole blood into sterile tubes.

-

Inhibitor Addition: Add various concentrations of Lornoxicam (or vehicle control) to the blood samples.

-

COX-2 Induction: Add LPS (e.g., 10 µg/mL) to induce the expression and activity of COX-2 in monocytes.

-

Incubation: Incubate the samples for 24 hours at 37°C in a humidified atmosphere.

-

Sample Collection: Centrifuge the samples to separate the plasma.

-

Quantification: Measure the concentration of PGE2 in the plasma using a specific ELISA kit according to the manufacturer's instructions.

Data Analysis

-

For each Lornoxicam concentration, calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Lornoxicam concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for both COX-1 and COX-2.

Visualizations: Pathways and Workflows

Prostaglandin Synthesis Pathway and Lornoxicam Inhibition

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid and the point of inhibition by Lornoxicam.

Caption: Lornoxicam inhibits both COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay

This flowchart outlines the key steps in a whole blood assay to determine the inhibitory effects of a compound on COX-1 and COX-2.

Caption: Workflow for whole blood COX-1 and COX-2 inhibition assays.

Conclusion

Lornoxicam is a highly potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. Its balanced affinity, demonstrated by a COX-2/COX-1 IC50 ratio of approximately 1.6, underlies its strong anti-inflammatory and analgesic effects. The methodologies described herein provide a robust framework for the in vitro characterization of COX inhibitors, which is a critical step in the preclinical evaluation of NSAIDs. Understanding these binding characteristics is essential for drug development professionals aiming to optimize the efficacy and safety profiles of anti-inflammatory agents.

References

An In-depth Technical Guide on Structural Analogs and Derivatives of Lornoxicam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely utilized for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This technical guide provides a comprehensive overview of the structural analogs and derivatives of Lornoxicam, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR). The document details experimental protocols for the synthesis and biological testing of these compounds and presents quantitative data in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Introduction to Lornoxicam

Lornoxicam, chemically known as (6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide), is a well-established NSAID used in the management of pain and inflammation associated with various musculoskeletal and joint disorders.[3] Like other oxicams, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[4] However, the non-selective inhibition of COX-1 is also associated with gastrointestinal side effects. This has prompted research into the development of structural analogs and derivatives of Lornoxicam with improved efficacy, selectivity, and safety profiles.

This guide explores various modifications of the Lornoxicam scaffold, including the synthesis of thieno[2,3-d]pyrimidine analogs, prodrugs, Schiff bases, and metal complexes, and evaluates their potential as improved anti-inflammatory and analgesic agents.

Structural Analogs and Derivatives of Lornoxicam

Thieno[2,3-d]pyrimidine Analogs

The thieno[2,3-d]pyrimidine scaffold, being a bioisostere of the thieno[2,3-e][1][2]thiazine core of Lornoxicam, has been a key area of interest for developing novel analogs.

A general synthetic route to novel N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives involves a five-step procedure starting from methyl 2-aminothiophene-3-carboxylate.[5] The key steps include the formation of the thieno[2,3-d]pyrimidine-2,4-diol, followed by chlorination and subsequent nucleophilic substitution with various amines.[6]

-

Step 1: Synthesis of thieno[2,3-d] pyrimidine-2,4-diol: A mixture of methyl 2-aminothiophene-3-carboxylate and urea is heated to form the diol derivative.[5]

-

Step 2: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine: The diol is refluxed with phosphorus oxychloride to yield the dichloro derivative.[5]

-

Step 3: Synthesis of 2-chloro-N-substituted thieno[2,3-d]pyrimidin-4-amine: The dichloro derivative is reacted with various substituted amines in the presence of a base.[5]

-

Step 4: Synthesis of N4-substituted thieno[2,3-d]pyrimidine-2,4-diamine: The 2-chloro derivative is treated with ammonia to introduce an amino group at the 2-position.[5]

-

Step 5: Synthesis of final N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives: The 2-amino derivative is coupled with furan/thiophene-2-carboxylic acids using a coupling agent like HATU.[5]

Prodrugs of Lornoxicam

The development of prodrugs is a common strategy to improve the physicochemical properties and reduce the gastrointestinal toxicity of NSAIDs. For Lornoxicam, this has been explored by masking the acidic enolic hydroxyl group.

Amide prodrugs of various NSAIDs have been synthesized and shown to possess improved pharmacological profiles with reduced ulcerogenicity.[7] A study on the hydrolysis of Lornoxicam under basic conditions, which is relevant to prodrug design, indicated that the amide bond is susceptible to hydrolysis, suggesting that amide-based prodrugs could release the active drug in vivo.[8]

Schiff Base Derivatives

Schiff bases derived from Lornoxicam are another class of derivatives that have been synthesized and evaluated for their biological activities. The synthesis typically involves the condensation of an amino-derivative of Lornoxicam with various substituted aldehydes.

Metal Complexes of Lornoxicam

Lornoxicam can act as a ligand to form coordination complexes with various metal ions. These complexes have been synthesized and characterized, with some showing altered biological activities compared to the parent drug. The synthesis generally involves reacting Lornoxicam with a metal salt in a suitable solvent.[9]

Lornoxicam Cocrystals

Crystal engineering has been employed to create cocrystals of Lornoxicam with various pharmaceutically acceptable coformers like catechol, resorcinol, and benzoic acid.[1][10] This approach aims to enhance the solubility and dissolution rate of the poorly water-soluble Lornoxicam.[2][11] These cocrystals have shown improved physicochemical characteristics.[1][9]

Pharmacological Evaluation

The pharmacological evaluation of Lornoxicam analogs and derivatives primarily focuses on their anti-inflammatory and analgesic activities, as well as their potential for gastric toxicity.

Anti-inflammatory Activity

The primary mechanism of action of Lornoxicam and its analogs is the inhibition of COX-1 and COX-2 enzymes. The inhibitory activity is typically determined by measuring the production of prostaglandins from arachidonic acid in the presence of the test compounds. Lornoxicam itself is a potent balanced inhibitor of human COX-1 and COX-2, with IC50 values of 0.005 µM and 0.008 µM, respectively.[12][13]

This is a standard in vivo model to assess acute anti-inflammatory activity. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in paw volume after administration of the test compound is measured. Lornoxicam has been shown to dose-dependently reduce carrageenan-induced edema.[14][15]

This model of acute inflammation allows for the evaluation of fluid extravasation and leukocyte migration into the pleural cavity.[1][2]

Analgesic Activity

This is a common method for screening peripheral analgesic activity. The number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid is counted, and the reduction in the number of writhes by the test compound is a measure of its analgesic effect.

This method is used to evaluate central analgesic activity. The latency of the animal's response (e.g., paw licking or jumping) to a thermal stimulus is measured before and after administration of the test compound. An increase in the reaction time indicates an analgesic effect.

Ulcerogenic Activity

The gastrointestinal side effects of NSAIDs are a major concern. The ulcerogenic potential of new analogs is typically assessed by examining the gastric mucosa of animals after repeated administration of the compound and scoring the extent of damage. Some studies have shown that Lornoxicam has a better gastrointestinal tolerability profile compared to other NSAIDs.[16][17]

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Lornoxicam and its Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Lornoxicam | 0.005 | 0.008 | 0.625 | [12][13] |

| Thieno[2,3-d]pyrimidine Analog 1 | Data not available | Data not available | Data not available | |

| Thieno[2,3-d]pyrimidine Analog 2 | Data not available | Data not available | Data not available |

(Data for specific analogs needs to be populated from further targeted literature search)

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Lornoxicam and its Analogs

| Compound | Dose (mg/kg) | Carrageenan-Induced Paw Edema Inhibition (%) | Acetic Acid-Induced Writhing Inhibition (%) | Ulcer Index | Reference |

| Lornoxicam | 1.3 | Data not available | Data not available | Data not available | [18] |

| Lornoxicam | 0.3 | 45 ± 3 | Data not available | Data not available | [15] |

| Lornoxicam | 9 | 75 ± 2 | Data not available | Data not available | [15] |

| Diclofenac | Data not available | Data not available | Data not available | Data not available | [19] |

| Thieno[2,3-d]pyrimidine Analog 1 | Data not available | Data not available | Data not available | Data not available | |

| Thieno[2,3-d]pyrimidine Analog 2 | Data not available | Data not available | Data not available | Data not available |

(Data for specific analogs needs to be populated from further targeted literature search)

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine Analog (General Procedure)

A detailed, step-by-step protocol for the synthesis of a representative thieno[2,3-d]pyrimidine analog, including reagents, reaction conditions, and purification methods, would be included here based on specific literature procedures.[5][6]

In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol details the procedure for determining the COX-1 and COX-2 inhibitory activity of test compounds using human whole blood.

-

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.

-

Procedure:

-

Fresh human blood is collected from healthy volunteers.

-

For COX-1 assay, whole blood is incubated with the test compound or vehicle, and clotting is initiated. Serum is collected, and TXB2 levels are measured by ELISA.

-

For COX-2 assay, heparinized whole blood is incubated with LPS and the test compound or vehicle. Plasma is collected, and PGE2 levels are measured by ELISA.

-

IC50 values are calculated from the dose-response curves.

-

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group compared to the control group.

-

Acetic Acid-Induced Writhing Test in Mice

-

Animals: Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., Aspirin), and test groups.

-

The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Immediately after the acetic acid injection, the number of writhes (abdominal constrictions) is counted for a specific period (e.g., 20 minutes).

-

The percentage of protection (analgesic activity) is calculated for each group compared to the control group.

-

Signaling Pathways and Mechanistic Insights

The primary mechanism of action of Lornoxicam and its analogs is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation and pain.

Figure 1: Simplified diagram of the COX inhibition pathway by Lornoxicam and its analogs.

Beyond direct COX inhibition, evidence suggests that Lornoxicam may also modulate other inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Figure 2: Postulated inhibitory effect of Lornoxicam on the NF-κB signaling pathway.

Conclusion

The development of structural analogs and derivatives of Lornoxicam represents a promising avenue for discovering novel anti-inflammatory and analgesic agents with improved therapeutic profiles. Modifications of the core thieno[2,3-e][1][2]thiazine structure, such as the synthesis of thieno[2,3-d]pyrimidine bioisosteres, prodrugs, and metal complexes, have shown potential in modulating the pharmacological activity and reducing the side effects of the parent drug. This technical guide provides a foundational resource for researchers in the field, summarizing key synthetic strategies, pharmacological evaluation methods, and mechanistic insights. Further research focusing on the systematic exploration of SAR, detailed pharmacokinetic and pharmacodynamic studies, and elucidation of the effects on various inflammatory signaling pathways will be crucial for the successful development of the next generation of Lornoxicam-based therapeutics.

References

- 1. Solid state manipulation of lornoxicam for cocrystals--physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Lornoxicam. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijacskros.com [ijacskros.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. saspublishers.com [saspublishers.com]

- 8. doaj.org [doaj.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. wjpps.com [wjpps.com]

- 12. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potent anti-inflammatory/analgesic effects of lornoxicam in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-related anti-inflammatory/analgesic effects of lornoxicam: a spinal c-Fos protein study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative study on the in vitro performance of blister molded and conventional lornoxicam immediate release liquitablets: accelerated stability study and anti-inflammatory and ulcerogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gastrointestinal tolerability of lornoxicam compared to that of naproxen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of lornoxicam, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. Lornoxicam suppresses recurrent herpetic stromal keratitis through down-regulation of nuclear factor-kappaB: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Lornoxicam on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Lornoxicam on prostaglandin synthesis. Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its analgesic and anti-inflammatory effects primarily through the potent inhibition of prostaglandin biosynthesis.[1] This document summarizes key quantitative data, details the experimental protocols used for in vitro assessment, and illustrates the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Lornoxicam's principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (PGs) and thromboxanes (TXs) that mediate pain and inflammation.[3] Lornoxicam has been identified as a potent and balanced inhibitor of both human COX-1 and COX-2 isoforms.[1][4]

dot

Caption: Prostaglandin synthesis pathway and Lornoxicam's inhibitory action.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of Lornoxicam is quantified by its half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for Lornoxicam against human COX-1 and COX-2 from in vitro studies.

| Assay System | Target Enzyme | Lornoxicam IC50 (µM) | Reference Prostaglandin Measured | Reference |

| Intact Human Cells | COX-1 | 0.005 | Thromboxane B2 (TXB2) | [1][4] |

| Intact Human Cells | COX-2 | 0.008 | 6-keto-PGF1α | [1][4] |

| Human Whole Blood | COX-1 | Similar to intact cells | Thromboxane B2 (TXB2) | [4] |

| Human Whole Blood | COX-2 | Similar to intact cells | Prostaglandin E2 (PGE2) | [4] |

Data from Berg et al., 1999.

These results demonstrate that Lornoxicam is a highly potent inhibitor of both COX isoforms, with a balanced affinity for COX-1 and COX-2. This balanced inhibition profile is a key characteristic of its pharmacological activity.[1][4]

Experimental Protocols

The in vitro evaluation of Lornoxicam's effect on prostaglandin synthesis involves robust assays using either isolated cells or human whole blood, which closely mimics the physiological environment.[4]

dot

Caption: General experimental workflow for assessing COX inhibition in vitro.

Human Whole Blood Assay

This assay is considered highly relevant as it maintains the complex interactions between various blood components.

COX-1 Inhibition Assay:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Incubation: Aliquots of whole blood are incubated with varying concentrations of Lornoxicam or a vehicle control.

-

COX-1 Activity Stimulation: COX-1 activity is assessed by measuring the synthesis of Thromboxane B2 (TXB2), a stable metabolite of TXA2, which is produced by platelets during blood clotting. The clotting process is initiated by allowing the blood samples to incubate at 37°C for a defined period (e.g., 60 minutes).[5]

-

Sample Processing: The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin. Serum is separated by centrifugation.

-

Quantification: The concentration of TXB2 in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

COX-2 Inhibition Assay:

-

Blood Collection: As described for the COX-1 assay.

-

COX-2 Induction: Whole blood aliquots are pre-incubated with an inflammatory stimulus, typically lipopolysaccharide (LPS, e.g., 10 µg/mL), for an extended period (e.g., 24 hours) to induce the expression of the COX-2 enzyme in monocytes.[5]

-

Incubation with Inhibitor: Following the induction period, the blood samples are incubated with various concentrations of Lornoxicam or a vehicle control at 37°C.

-

Sample Processing: Plasma is separated by centrifugation.

-

Quantification: The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured in the plasma using a specific ELISA or LC-MS/MS.[5]

Intact Cell-Based Assays

These assays utilize specific cell lines to differentiate between COX-1 and COX-2 activity.

COX-1 Activity (e.g., HEL cells or human platelets):

-

Cell Culture: Human erythroleukemia (HEL) cells, which constitutively express COX-1, are cultured under standard conditions.

-

Incubation: Cells are harvested and incubated with different concentrations of Lornoxicam.

-

Arachidonic Acid Stimulation: The synthesis of prostaglandins is initiated by the addition of exogenous arachidonic acid.

-

Sample Collection: After a short incubation period, the reaction is terminated, and the cell supernatant is collected.

-

Quantification: TXB2 levels in the supernatant are quantified as a measure of COX-1 activity.[4]

COX-2 Activity (e.g., J774.2 or THP-1 cells):

-

Cell Culture and Induction: Murine macrophage-like cells (J774.2) or human monocytic cells (THP-1) are cultured and stimulated with LPS to induce COX-2 expression.[4]

-

Incubation: The LPS-stimulated cells are then incubated with various concentrations of Lornoxicam.

-

Sample Collection: The cell culture supernatant is collected after a defined incubation period.

-

Quantification: The concentration of a relevant COX-2 product, such as 6-keto-PGF1α or PGE2, is measured in the supernatant.[4]

Conclusion

In vitro studies conclusively demonstrate that Lornoxicam is a potent, balanced inhibitor of both COX-1 and COX-2 enzymes. The low micromolar IC50 values obtained from human whole blood and intact cell assays underscore its high affinity for the target enzymes, which is the basis for its effective anti-inflammatory and analgesic properties.[1][4] The methodologies described herein represent standard, robust approaches for characterizing the in vitro pharmacological profile of Lornoxicam and other NSAIDs, providing crucial data for drug development and mechanistic understanding.

References

- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Lornoxicam: A Deep Dive into Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows to support further research and drug development efforts.

Introduction

Lornoxicam is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Its efficacy in managing pain and inflammation is well-established. Understanding its cellular uptake and metabolic fate is crucial for optimizing its therapeutic use, predicting drug interactions, and designing novel drug delivery systems.

Cellular Uptake of Lornoxicam

The precise mechanisms governing the cellular uptake of Lornoxicam have not been extensively elucidated in the available scientific literature. However, based on the physicochemical properties of Lornoxicam and general knowledge of NSAID transport, it is hypothesized that its entry into cells is likely mediated by a combination of passive diffusion and carrier-mediated transport. As an acidic NSAID, its lipophilicity and ionization state at physiological pH would influence its ability to traverse the lipid bilayer of cell membranes.

While specific transporters for Lornoxicam have not been definitively identified, members of the organic anion transporter (OAT) family are known to be involved in the cellular uptake of various NSAIDs. Further research is required to determine if Lornoxicam is a substrate for these or other transporters.

Metabolism of Lornoxicam

Lornoxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9[1]. The major metabolic pathway is hydroxylation, leading to the formation of the pharmacologically inactive metabolite, 5'-hydroxylornoxicam. This metabolite is then further processed for excretion. Genetic polymorphisms in the CYP2C9 enzyme can significantly impact the metabolism and clearance of Lornoxicam, leading to inter-individual variability in drug exposure and response[2].

Metabolic Pathway of Lornoxicam

The primary metabolic conversion of Lornoxicam is a single hydroxylation step.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Lornoxicam from various studies.

| Parameter | Value | Reference |

| Bioavailability | 90-100% | [3] |

| Elimination Half-life | 3-5 hours | [1][2] |

| Protein Binding | 99% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [4] |

Table 1: General Pharmacokinetic Parameters of Lornoxicam

Pharmacokinetic parameters of Lornoxicam can be significantly influenced by an individual's CYP2C9 genotype.

| CYP2C9 Genotype | Mean AUC₀-∞ (µg·h/mL) | Mean CL/F (mL/min) | Reference |

| 1/1 (Extensive Metabolizers) | 4.75 (3.55-5.95) | 32.9 (24.5-41.3) | [2] |

| 1/3 (Intermediate Metabolizers) | 9.25 (6.55-11.95) | 14.8 (10.2-19.4) | [2] |

Table 2: Influence of CYP2C9 Genotype on Lornoxicam Pharmacokinetics

Experimental Protocols

Detailed experimental protocols for studying the cellular uptake and metabolism of Lornoxicam are not extensively reported. However, general methodologies for investigating NSAID cellular transport and metabolism can be adapted.

In Vitro Cellular Uptake Assay (General Protocol)

This protocol describes a general method for measuring the uptake of a drug like Lornoxicam into cultured cells.

Materials:

-

Cultured cells (e.g., synoviocytes, fibroblasts, or a relevant cell line)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Lornoxicam stock solution

-

Ice-cold stop buffer (e.g., PBS)

-

Cell lysis buffer

-

Reagents for protein quantification (e.g., BCA or Bradford assay)

-

Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to a confluent monolayer.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with a pre-warmed buffer (e.g., PBS) to remove any residual medium.

-

Uptake Initiation: Add the Lornoxicam solution (at various concentrations) to the cells. To investigate the involvement of specific transporters, uptake can be measured in the presence and absence of known transporter inhibitors.

-

Incubation: Incubate the plates at 37°C for various time points to determine the kinetics of uptake.

-

Uptake Termination: At the end of each time point, rapidly terminate the uptake by aspirating the drug solution and washing the cells multiple times with an ice-cold stop buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.

-

Quantification: Analyze the cell lysate to determine the intracellular concentration of Lornoxicam using a validated analytical method such as HPLC or LC-MS/MS.

-

Protein Assay: Determine the total protein concentration in the cell lysate using a standard protein assay.

-

Data Normalization: Normalize the intracellular Lornoxicam concentration to the total protein content to account for variations in cell number between wells.

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general procedure to study the metabolism of Lornoxicam using human liver microsomes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Lornoxicam stock solution

-

Acetonitrile or other suitable organic solvent to stop the reaction

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding Lornoxicam to the incubation mixture.

-

Incubation: Incubate the reaction at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug (Lornoxicam) and its metabolites (e.g., 5'-hydroxylornoxicam).

Conclusion

Lornoxicam undergoes extensive hepatic metabolism primarily mediated by CYP2C9. While its high bioavailability suggests efficient absorption, the specific cellular uptake mechanisms remain an area requiring further investigation. The provided general experimental protocols can serve as a foundation for future studies aimed at elucidating the detailed transport and intracellular accumulation of Lornoxicam in relevant cell types. A deeper understanding of these processes will be invaluable for the continued development and clinical application of this important anti-inflammatory agent.

References

In-Depth Technical Guide: Cytotoxicity Profile of Lornoxicam in Different Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is primarily recognized for its potent analgesic and anti-inflammatory properties, which are attributed to its balanced inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes. Emerging research, however, has begun to shed light on its cytotoxic effects against various cell types, including cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxicity profile of Lornoxicam across different cell lines. It summarizes available quantitative data on its cytotoxic potency, details the experimental protocols for assessing its effects, and elucidates the known and putative signaling pathways involved in Lornoxicam-induced cell death. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the broader therapeutic potential and toxicological profile of Lornoxicam.

Introduction

Lornoxicam is a well-established NSAID used in the management of pain and inflammation associated with various musculoskeletal and joint disorders.[1] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.[2] Beyond its anti-inflammatory effects, in vitro studies have demonstrated that Lornoxicam can exert cytotoxic effects, reducing cell viability and inducing apoptosis in a dose-dependent manner. Understanding the nuances of this cytotoxicity is crucial for evaluating its potential as an anti-cancer agent and for comprehending its safety profile at a cellular level.

Quantitative Cytotoxicity Data

The cytotoxic effect of Lornoxicam has been evaluated in several cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. While comprehensive IC50 data for Lornoxicam's cytotoxicity across a wide array of cell lines is still emerging, available studies provide valuable insights.

| Cell Line | Cell Type | Parameter | Value | Exposure Time | Reference |

| HeLa | Human Cervical Cancer | % Viability | ~70% at 200 µg/mL | 24 h | [3] |

| % Viability | ~41% at 400 µg/mL | 48 h | [3] | ||

| HT-29 | Human Colon Cancer | % Viability | ~80% at 200 µg/mL | 24 h | [3] |

| % Viability | ~52% at 400 µg/mL | 48 h | [3] | ||

| MCF-7 | Human Breast Cancer | % Viability | ~83% at 200 µg/mL | 24 h | [3] |

| % Viability | ~70% at 400 µg/mL | 48 h | [3] | ||

| L929 | Mouse Fibroblast | % Viability | ~56% at 500 µM | 24 h | |

| % Viability | ~47% at 1 mM | 24 h | |||

| Human Platelets | Primary Cells | IC50 (COX-1 Inhibition) | 0.005 µM | Not Specified | |

| Mono Mac 6 | Human Monocytic Cell Line | IC50 (COX-2 Inhibition) | 0.008 µM | Not Specified | |

| THP-1 | Human Monocytic Cell Line | IC50 (IL-6 Inhibition) | 54 µM | Not Specified | |

| RAW 264.7 | Mouse Macrophage | IC50 (NO Formation Inhibition) | 65 µM | Not Specified |

Note: The conversion of µg/mL to µM for Lornoxicam (Molar Mass: 371.8 g/mol ) is approximately 1 µg/mL ≈ 2.69 µM. The data presented highlights the variability in Lornoxicam's cytotoxic effects depending on the cell line, concentration, and duration of exposure.

Experimental Protocols

The assessment of Lornoxicam's cytotoxicity relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of Lornoxicam (e.g., 0-400 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT Assay Experimental Workflow.

Apoptosis Detection by Fluorescent Staining (Acridine Orange/Ethidium Bromide)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with Lornoxicam at the desired concentration for the specified time.

-

Staining: Prepare a staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in PBS.

-

Cell Staining: Wash the cells with PBS and then add 20 µL of the dye mixture to each coverslip.

-

Microscopy: Immediately visualize the cells under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus.

-

Signaling Pathways in Lornoxicam-Induced Cytotoxicity

The cytotoxic effects of Lornoxicam extend beyond its primary anti-inflammatory mechanism of COX inhibition. While research specifically detailing Lornoxicam's apoptotic signaling is still developing, the effects of other NSAIDs suggest the involvement of several key pathways.

COX-Independent Apoptotic Pathways

Many NSAIDs, including those of the oxicam class, can induce apoptosis in cancer cells through mechanisms that are independent of their COX-inhibitory activity. These pathways often converge on the mitochondria, leading to the activation of the intrinsic apoptotic cascade.

Putative Signaling Cascade